Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of 4-Nonylphenol involves large-scale alkylation processes using phenol and branched nonenes. The reaction is carried out in reactors designed to handle high temperatures and pressures, ensuring efficient production of the compound. The product is then purified through distillation and other separation techniques to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Substitution: The hydroxyl group in 4-Nonylphenol can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.
Various Derivatives: Formed through substitution reactions, depending on the reagents used.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemicals.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.
Medicine: Investigated for its potential impacts on human health, particularly its estrogenic effects.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various biological effects, including disruption of endocrine function in both humans and wildlife .
Comparison with Similar Compounds
Similar Compounds
Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.
Bisphenol A: A well-known endocrine disruptor used in the production of plastics.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its chemical properties and biological activity. Its widespread use in industrial applications and its persistence in the environment make it a compound of significant concern .
Properties
CAS No. |
84812-66-8 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 2-[2-(2-methylpropanoyl)cyclohexyl]acetate |
InChI |
InChI=1S/C14H24O3/c1-4-17-13(15)9-11-7-5-6-8-12(11)14(16)10(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
UOHCVAKXGKIYPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCC1C(=O)C(C)C |
Origin of Product |
United States |
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